molecular formula C7H12N4OS B1667823 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1-methylethyl)-3-(methylthio)- CAS No. 21087-61-6

1,2,4-Triazin-5(4H)-one, 4-amino-6-(1-methylethyl)-3-(methylthio)-

Cat. No. B1667823
CAS RN: 21087-61-6
M. Wt: 200.26 g/mol
InChI Key: YGKCDLWYVDRIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-88410 is a biochemical.

Scientific Research Applications

Synthesis and Derivative Formation

  • Facile Synthesis of Derivatives : The compound is used as a building block in the synthesis of novel derivatives, such as [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepine, indicating its role in facilitating diverse chemical syntheses (Vahedi, Rajabzadeh, & Farvandi, 2010).

  • Formation of Thiadiazolotriazinones : It is used in the synthesis of thiadiazolotriazinones carrying 4-methylthiobenzyl moieties, which are tested for antimicrobial properties (Ashok & Holla, 2007).

Biological and Chemical Applications

  • Inhibiting Lignification in Plants : The compound, structurally analogous to other triazines, inhibits cell-wall lignification catalyzed by peroxidase in lupin, suggesting its potential role in studying plant physiology and herbicide action (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).

  • Antimicrobial Agent Synthesis : It is a precursor in synthesizing compounds with in vitro antimicrobial activity against various microorganisms, highlighting its importance in pharmaceutical research (Malik & Patel, 2017).

Chemical Reactivity and Structural Studies

  • Chemical Reactivity Analysis : Studies on the amination of 1,2,4-triazines provide insights into their chemical reactivity and potential synthetic applications, demonstrating the compound's significance in organic chemistry (Rykowski & Plas, 1982).

  • Molecular Structure Elucidation : Research on its molecular structure, like in the synthesis of novel triazolo[3,4-f][1,2,4]triazines, contributes to understanding heterocyclic chemistry and designing new compounds (Hwang, Tu, Wang, & Lee, 2006).

properties

CAS RN

21087-61-6

Product Name

1,2,4-Triazin-5(4H)-one, 4-amino-6-(1-methylethyl)-3-(methylthio)-

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

4-amino-3-methylsulfanyl-6-propan-2-yl-1,2,4-triazin-5-one

InChI

InChI=1S/C7H12N4OS/c1-4(2)5-6(12)11(8)7(13-3)10-9-5/h4H,8H2,1-3H3

InChI Key

YGKCDLWYVDRIDZ-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(N(C1=O)N)SC

Canonical SMILES

CC(C)C1=NN=C(N(C1=O)N)SC

Appearance

Solid powder

Other CAS RN

21087-61-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY 88410;  BAY-88410;  BAY88410

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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